

1,2-Benzisothiazole as a Scaffold in Drug Discovery: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

The **1,2-benzisothiazole** core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation for a diverse array of biologically active compounds. Its unique structural and electronic properties have been exploited to develop drugs targeting a wide range of therapeutic areas, including central nervous system disorders, cancer, inflammation, and infectious diseases. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel therapeutics based on the **1,2-benzisothiazole** scaffold.

Antipsychotic Agents

The **1,2-benzisothiazole** moiety is a key pharmacophore in several atypical antipsychotic drugs. These agents typically exhibit a multi-receptor antagonist profile, with prominent activity at dopamine D2 and serotonin 5-HT2A receptors. Lurasidone is a notable example of a commercially successful antipsychotic drug built upon this scaffold.

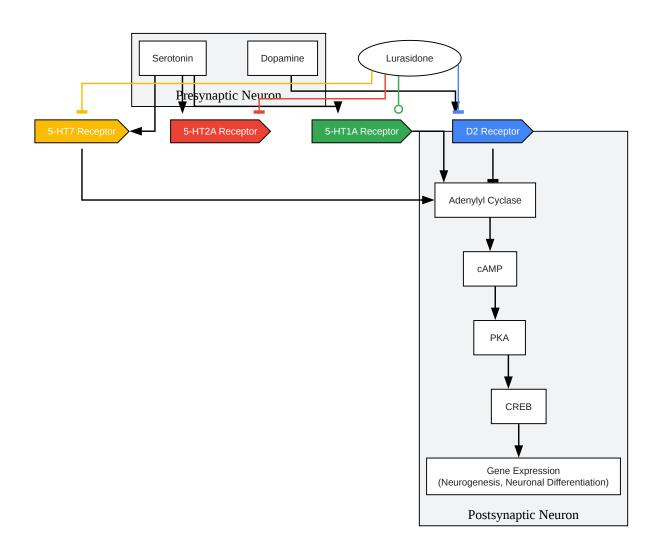
Quantitative Data: Receptor Binding Affinities of Lurasidone



Target	Binding Affinity (Ki, nM)	Functional Activity
Dopamine D2	0.994 - 1.7[1]	Antagonist[1][2][3]
Serotonin 5-HT2A	0.47 - 2.0[1]	Antagonist[1][2][3]
Serotonin 5-HT7	0.49 - 0.5[1]	Antagonist[2][3]
Serotonin 5-HT1A	6.38 - 6.8[1]	Partial Agonist[1][2]
Adrenergic α2C	10.8[1]	Antagonist[1]
Adrenergic α2A	41[1]	Weak Antagonist[1]
Adrenergic α1	48[1]	Weak Antagonist[1]
Serotonin 5-HT2C	415[1]	Weak Affinity[1]
Histamine H1	>1000[1]	Negligible Affinity[1]
Muscarinic M1	>1000[1]	Negligible Affinity[1]

Signaling Pathway of Lurasidone





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Proposed signaling pathway of Lurasidone.

Experimental Protocol: Synthesis of Lurasidone Hydrochloride



This protocol describes an industrial-scale synthesis of Lurasidone Hydrochloride.[4][5][6]

Materials:

- (3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium] Methanesulfonate (Intermediate 4)
- (3aR,4S,7R,7aS)-4,7-Methano-1H-isoindole-1,3(2H)-dione (Intermediate 5)
- · Potassium carbonate
- Toluene
- Water
- Isopropyl alcohol
- Hydrogen chloride (HCl)

Procedure:

- Suspend Intermediate 4 (28.8 kg, 66.2 mol), Intermediate 5 (12.0 kg, 72.8 mol), and potassium carbonate (11.0 kg, 79.7 mol) in toluene (270 L).
- Heat the suspension at 105°C for 15 hours. Monitor the reaction progress by UPLC.
- Once the reaction is complete, cool the mixture to room temperature.
- Add water (90 L) and separate the phases.
- Concentrate the organic solution to a small volume.
- Isolate Lurasidone as the hydrochloride salt by treating with HCl in isopropanol.
- The final product is obtained with a yield of 98.3% and a purity of 99.49% (HPLC).[4]

Anti-Cancer Agents



1,2-Benzisothiazole derivatives have emerged as a promising class of anti-cancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways, such as NF-kB, and the induction of apoptosis through caspase activation.

Quantitative Data: Anti-Cancer Activity of 1,2-

Benzisothiazole Derivatives

Compound	Cell Line	IC50	Target/Mechan ism	Reference
BIT Derivative 1	L428 (Hodgkin's Lymphoma)	3.3 μg/mL	NF-ĸB Inhibition	[7]
BIT Derivative 2	L428 (Hodgkin's Lymphoma)	4.35 μg/mL	NF-ĸB Inhibition	[7]
BIT Derivative 3	L428 (Hodgkin's Lymphoma)	13.8 μg/mL	NF-ĸB Inhibition	[7]
2-Substituted Derivative A	HepG2 (Hepatocellular Carcinoma)	56.98 μM (24h), 38.54 μM (48h)	NF-κB/COX- 2/iNOS Inhibition	[8][9]
2-Substituted Derivative B	HepG2 (Hepatocellular Carcinoma)	59.17 μM (24h), 29.63 μM (48h)	NF-κB/COX- 2/iNOS Inhibition	[8][9]
Analogue 6b	-	Nanomolar	Caspase-3 Inhibition	[10]
Analogue 6r	-	Nanomolar	Caspase-3 Inhibition	[10]
Analogue 6s	-	Nanomolar	Caspase-3 Inhibition	[10]
Analogue 6w	-	Nanomolar	Caspase-3 Inhibition	[10]



Signaling Pathway: NF-kB and COX-2 Inhibition in Cancer

Inhibition of NF-kB and COX-2 pathways by **1,2-benzisothiazole** derivatives.

Experimental Protocol: NF-kB Luciferase Reporter Gene Assay

This protocol is for measuring NF-kB activation in response to treatment with **1,2-benzisothiazole** derivatives.[11][12][13][14]

Materials:

- HEK293T cells (or other suitable cell line)
- DMEM with 10% FBS and 1% penicillin/streptomycin
- NF-kB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
- Transfection reagent (e.g., PEI)
- 1,2-Benzisothiazole test compounds
- TNF-α (or other NF-κB activator)
- Luciferase Assay System
- 96-well opaque, flat-bottom plates
- Luminometer

Procedure:

- Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
- Transfection: Co-transfect the cells with the NF-kB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.



- Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the **1,2-benzisothiazole** test compounds. Incubate for 1 hour.
- Stimulation: Add an NF-κB activator (e.g., TNF-α) to the wells and incubate for an additional 6-24 hours.
- Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.
- Luciferase Assay: Transfer the cell lysates to an opaque 96-well plate. Add the luciferase substrate and measure the firefly and Renilla luciferase activities using a luminometer.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of NF-kB inhibition for each compound concentration relative to the stimulated control.

Experimental Protocol: Caspase-3 Inhibition Assay (Colorimetric)

This protocol describes a general method for assessing the inhibitory activity of **1,2-benzisothiazole** derivatives against human caspase-3.[15][16]

Materials:

- Recombinant human caspase-3
- Assay buffer (e.g., containing HEPES, DTT, EDTA, and CHAPS)
- 1,2-Benzisothiazole test compounds (dissolved in DMSO)
- Caspase-3 substrate (e.g., Ac-DEVD-pNA)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

Procedure:



- Prepare serial dilutions of the test compounds in the assay buffer.
- In a 96-well plate, add the assay buffer, the test compound dilutions, and the recombinant human caspase-3 enzyme. Include a vehicle control (DMSO) and a positive control (a known caspase-3 inhibitor).
- Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
- Initiate the reaction by adding the caspase-3 substrate (Ac-DEVD-pNA) to all wells.
- Incubate the plate at 37°C for 60-120 minutes, protected from light.
- Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline (pNA) released.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Anti-Inflammatory Agents

The 1,1-dioxide derivatives of 1,2-benzisothiazol-3(2H)-one, also known as saccharin derivatives, have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

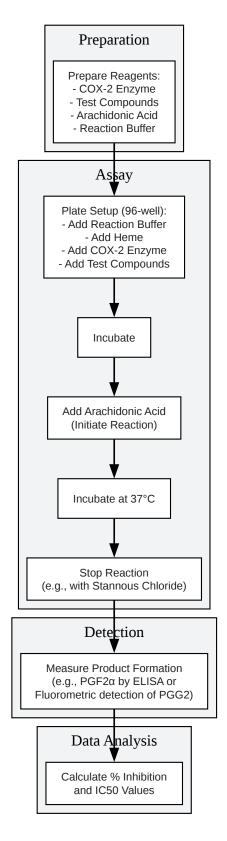
Quantitative Data: Anti-inflammatory Activity of 1,2-

Benzisothiazole Derivatives

Compound	Target	IC50 / Ki	Reference
7b	Human Mast Cell Tryptase	IC50 = 0.85 μM, Ki = 396 nM	[17]
7d	Human Mast Cell Tryptase	IC50 = 0.1 μM, Ki = 60 nM	[17]
7n	Human Mast Cell Tryptase	IC50 = 0.064 μM, Ki = 52 nM	[17]



Experimental Workflow: COX-2 Inhibitor Screening



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Workflow for screening COX-2 inhibitors.

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol is a general guideline for screening **1,2-benzisothiazole** derivatives for their ability to inhibit COX-2 activity.[18][19][20][21]

Materials:

- Human recombinant COX-2 enzyme
- COX Assay Buffer
- COX Probe (in DMSO)
- COX Cofactor (in DMSO)
- Arachidonic Acid
- NaOH
- Celecoxib (positive control inhibitor)
- 1,2-Benzisothiazole test compounds (dissolved in a suitable solvent, e.g., DMSO)
- 96-well black microplate
- Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

- Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.
 Keep the COX-2 enzyme on ice.
- · Plate Setup:
 - \circ Sample Wells: Add 10 μ L of diluted test inhibitor to the designated wells.



- Enzyme Control (EC) Well: Add 10 μL of Assay Buffer.
- Inhibitor Control (IC) Well: Add 2 μL of Celecoxib and 8 μL of COX Assay Buffer.
- Reaction Mix: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
- Add Reaction Mix: Add 80 μL of the reaction mix to each well.
- Initiate Reaction: Using a multi-channel pipette, add 10 μL of diluted arachidonic acid/NaOH solution to each well to start the reaction.
- Measurement: Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes.
- Data Analysis: Choose two time points in the linear range of the fluorescence plot to
 calculate the slope for each well. The slope is proportional to the COX-2 activity. Calculate
 the percent inhibition for each test compound concentration relative to the enzyme control
 and determine the IC50 value.

Antiviral Agents

Certain **1,2-benzisothiazole** derivatives have demonstrated potential as antiviral agents, notably as inhibitors of HIV-1 reverse transcriptase (RT).

Quantitative Data: Anti-HIV-1 Activity of 1,2-Benzisothiazole Derivatives



Compound	Target	EC50 / IC50	Reference
Compound 1	HIV-1 RT RNase H	IC50 < 1.0 μM	_
HIV-1 Replication	EC50 = 1.68 ± 0.94 μΜ		
HIV-1 RT DNA Polymerase	IC50 ~1-6 μM		
Compound 2	HIV-1 RT RNase H	- IC50 < 1.0 μM	
HIV-1 Replication	EC50 = 2.68 ± 0.54 μΜ		_
HIV-1 RT DNA Polymerase	IC50 ~1-6 μM		
Compound 3	HIV-1 RT RNase H	-	
HIV-1 Replication	-		_
HIV-1 RT DNA Polymerase	No Inhibition	_	
Compound 4	HIV-1 RT RNase H	-	
HIV-1 Replication	-		-
HIV-1 RT DNA Polymerase	IC50 ~1-6 μM		

Experimental Protocol: HIV-1 Reverse Transcriptase-Associated RNase H Inhibition Assay

This protocol is for the in vitro screening of inhibitors against the RNase H activity of HIV-1 RT. [22][23][24][25]

Materials:

• HIV-1 Reverse Transcriptase (RT)



- Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 6 mM MgCl2, 1 mM DTT, 80 mM KCl)
- Hybrid RNA/DNA substrate (e.g., 5'-GAUCUGAGCCUGGGAGCU-Fluorescin-3' / 5'-Dabcyl-AGCTCCCAGGCTCAGATC-3')
- **1,2-Benzisothiazole** test compounds (dissolved in DMSO)
- 384-well microplate
- Fluorescence plate reader

Procedure:

- Prepare serial dilutions of the test compounds in DMSO.
- In a 384-well plate, add the reaction buffer, the test compound dilutions, and the HIV-1 RT enzyme.
- Initiate the reaction by adding the hybrid RNA/DNA substrate to all wells. The final reaction volume is typically 30 μL.
- Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
- Measure the fluorescence intensity. Cleavage of the RNA strand by RNase H separates the fluorophore and quencher, resulting in an increase in fluorescence.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value.

This document provides a foundational resource for researchers working with the **1,2-benzisothiazole** scaffold. The provided protocols are general guidelines and may require optimization for specific compounds and experimental conditions.

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